molecular formula C43H24F12NO5PS B1412349 (S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide CAS No. 1706437-52-6

(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide

Cat. No. B1412349
M. Wt: 925.7 g/mol
InChI Key: JZZACFBEACFLDL-UHFFFAOYSA-N
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Description

This compound is a hydrogen bonding phase-transfer catalyst capable of activating CsF for the asymmetric nucleophilic fluorination of sulfoniums .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (S)-3,5-BTPE was achieved using Candida tropicalis 104 in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition . The yield was 73.7% for the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment .


Chemical Reactions Analysis

The compound has been used as a catalyst for the asymmetric nucleophilic fluorination of sulfoniums . It’s also been used in the production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system .

Scientific Research Applications

Circularly Polarized Luminescence and Chiral Transfer

The compound exhibits interesting properties in circularly polarized luminescence (CPL) and chiral transfer. A study demonstrated CPL from the naphthalene unit of this compound due to efficient intramolecular chiral transfer (Amako et al., 2013).

Applications in Asymmetric Synthesis

In asymmetric synthesis, this compound has shown utility. It consistently outperformed other compounds in an asymmetric Heck reaction between 2,3-dihydrofuran and phenyl triflate (Andersen et al., 2000).

Soluble Copolyimides Incorporation

The compound's derivatives have been used in the synthesis of copolyimides with excellent solubility and thermal stability, showcasing potential in material science applications (Wang et al., 2008).

Catalysis in Water

Its applications extend to catalysis in water, as demonstrated by the successful use of a related compound in the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to alpha, beta-unsaturated ketones in water (Otomaru et al., 2004).

Development of Functional Phosphines

It has also been utilized in the development of functional phosphines, an important area in organophosphorus chemistry (Bitterer et al., 1998).

Ligand Synthesis

Furthermore, the compound has been synthesized as part of a class of phosphoramidite ligands, playing a crucial role in ligand synthesis for catalysis (Jian, 2008).

Enantioselective Catalysis

Its derivatives have also been used in enantioselective catalysis, specifically in the Rh-catalyzed asymmetric hydrogenation of amidoacrylic acids and esters (Guo et al., 2002).

Safety And Hazards

The safety data sheet for similar compounds suggests that they are combustible and can cause skin and eye irritation. They may also cause respiratory irritation .

properties

IUPAC Name

N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H24F12NO5PS/c1-22-10-12-31(13-11-22)63(58,59)56-62(57)60-38-34(25-14-27(40(44,45)46)20-28(15-25)41(47,48)49)18-23-6-2-4-8-32(23)36(38)37-33-9-5-3-7-24(33)19-35(39(37)61-62)26-16-29(42(50,51)52)21-30(17-26)43(53,54)55/h2-21H,1H3,(H,56,57)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZACFBEACFLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NP2(=O)OC3=C(C4=CC=CC=C4C=C3C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=C(O2)C(=CC7=CC=CC=C76)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H24F12NO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

925.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide

CAS RN

1706437-52-6
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706437-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide
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(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide
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(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide
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(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide
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